molecular formula C20H17BrClNO3 B11406463 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11406463
M. Wt: 434.7 g/mol
InChI Key: XGTCWRVHPQEXAO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group, a chlorobenzyl group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.

    Preparation of 4-chlorobenzylamine: This can be synthesized by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Formation of the final compound: The 4-bromophenoxyacetic acid is then reacted with 4-chlorobenzylamine and furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

This compound is unique due to the presence of both bromophenoxy and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H17BrClNO3

Molecular Weight

434.7 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17BrClNO3/c21-16-5-9-18(10-6-16)26-14-20(24)23(13-19-2-1-11-25-19)12-15-3-7-17(22)8-4-15/h1-11H,12-14H2

InChI Key

XGTCWRVHPQEXAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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